p-Trifluoromethylphenylglyoxylic acid
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Overview
Description
p-Trifluoromethylphenylglyoxylic acid: is a chemical compound with the molecular formula C8H5F3O3. It is characterized by a trifluoromethyl group attached to the para position of a phenyl ring, which is further connected to a glyoxylic acid moiety. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-trifluoromethylphenol as the starting material.
Reaction Steps: The phenol undergoes a series of reactions, including nitration, reduction, and oxidation, to introduce the glyoxylic acid group.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form various derivatives, including carboxylic acids and esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylbenzoic acid, trifluoromethylphenylglycolic acid.
Reduction Products: Trifluoromethylphenylmethanol, trifluoromethylphenylamine.
Substitution Products: Trifluoromethylphenyl ether, trifluoromethylphenyl halides.
Scientific Research Applications
Chemistry: p-Trifluoromethylphenylglyoxylic acid is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition and metabolic pathways. Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound finds applications in the development of advanced materials and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism by which p-trifluoromethylphenylglyoxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or bind to receptors, leading to its biological effects.
Comparison with Similar Compounds
Trifluoromethylbenzoic Acid: Similar structure but lacks the glyoxylic acid moiety.
Trifluoromethylphenylacetic Acid: Similar structure but with a different functional group.
Uniqueness: p-Trifluoromethylphenylglyoxylic acid is unique due to the presence of both the trifluoromethyl group and the glyoxylic acid moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHHKLWSQKEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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